Scientific Field: Electrochemistry
Summary of the Application: This compound is used in the development of an efficient, precise, and reliable method for identifying hazardous substances in environmental samples.
Methods of Application or Experimental Procedures: The process of electrochemical polymerization produces conducting and non-conducting polymers from electroactive monomers on the electrode surface.
Results or Outcomes: The electrochemical activity of ACBSA-modified pencil graphite electrode (PGE) towards the analytes in contrary to other reported polymer-based sensors is dramatically enhanced in terms of the concentration range and detection limit. The polymer can act as a versatile medium for the electrochemical determination of catechol and hydroquinone in water samples with distinct oxidation peaks.
Scientific Field: Medical and Biological Research
Summary of the Application: 4-Amino-6-chloro-1,3-benzenedisulfonamide is a potent inhibitor of the gastric pathogen, Helicobacter pylori (hpCA).
Methods of Application or Experimental Procedures: The compound is used in biological assays to test its inhibitory effect on the growth of Helicobacter pylori.
Scientific Field: Organic Chemistry
Summary of the Application: 4-Amino-6-chloro-1,3-benzenedisulfonamide is used in the synthesis of deuterated thiazides.
Methods of Application or Experimental Procedures: The compound undergoes condensation with appropriately labeled aldehydes to produce deuterated thiazides.
Results or Outcomes: The successful synthesis of deuterated thiazides provides a valuable tool for studying the pharmacokinetics and metabolic pathways of thiazide drugs.
Summary of the Application: 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride is used in the synthesis of various sulfonamides.
Methods of Application or Experimental Procedures: The compound undergoes reactions with amines to form sulfonamides.
Results or Outcomes: The successful synthesis of sulfonamides from this compound provides a valuable method for the production of these important compounds.
Scientific Field: Dye Chemistry
Summary of the Application: 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride is used in the synthesis of various dyes.
Methods of Application or Experimental Procedures: The compound can react with different reagents to form various dyes.
Results or Outcomes: The successful synthesis of dyes from this compound provides a valuable method for the production of these important compounds.
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride is used in the synthesis of various pharmaceuticals.
Methods of Application or Experimental Procedures: The compound can react with different reagents to form various pharmaceuticals.
Results or Outcomes: The successful synthesis of pharmaceuticals from this compound provides a valuable method for the production of these important compounds.
4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride is a significant chemical compound characterized by its dual sulfonyl chloride groups attached to a chlorinated benzene ring. Its molecular formula is , and it has a molecular weight of approximately 285.73 g/mol. This compound is primarily utilized in various industrial and scientific applications due to its reactivity and ability to participate in a range of
This compound acts as a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in facilitating carbon dioxide transport in biological systems. The inhibition of this enzyme can disrupt various biochemical pathways, potentially affecting cellular functions such as signaling, gene expression, and metabolism. Its effects on cellular processes are complex and can vary significantly depending on dosage and environmental conditions .
The primary biochemical interaction involves binding to carbonic anhydrase, leading to decreased efficiency in carbon dioxide transport from tissues to the lungs. This inhibition can have downstream effects on respiratory function and cellular metabolism.
The synthesis of 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride typically involves the chlorosulfonation of 3-chloroaniline. The process includes:
This method yields high purity and yield, often exceeding 90% in laboratory settings. In industrial applications, similar synthetic routes are optimized for larger scale production using advanced purification techniques .
4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride is utilized in various fields:
Its unique structure allows for versatile applications across multiple sectors .
Research indicates that this compound interacts with various enzymes and proteins, influencing cellular signaling pathways and gene expression. Studies have shown that its effects can vary significantly based on dosage and the specific biological context, highlighting the need for further investigation into its long-term impacts on cellular function .
Several compounds share structural similarities with 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Amino-6-chlorobenzene-1,3-disulfonamide | Contains sulfonamide groups instead of disulfonyl chloride | Less reactive than its dichloride counterpart |
3-Chloroaniline-4,6-disulfonamide | Similar functional groups | Different substitution patterns |
The uniqueness of 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride lies in its dual disulfonyl chloride groups, which provide high reactivity and versatility in chemical synthesis. This characteristic makes it particularly valuable as an intermediate for producing a wide range of chemical products compared to its analogs .